molecular formula C12H13Cl2NO3 B3051112 3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid CAS No. 31110-40-4

3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B3051112
CAS No.: 31110-40-4
M. Wt: 290.14 g/mol
InChI Key: FFQDAJZDTYHVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid is an organic compound that features a benzoyl group substituted with two chlorine atoms at the 3 and 5 positions, an amino group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine and a subsequent coupling with 3-methylbutanoic acid. The reaction is usually carried out in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This might include the use of continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Oxidation Reactions: The amino group can be oxidized to a nitro group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Nitro derivatives of the original compound.

Scientific Research Applications

3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The chlorine atoms may enhance the compound’s binding affinity through halogen bonding or by increasing its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Similar structure but lacks the methylbutanoic acid moiety.

    3,5-Dichlorobenzoic acid: Similar structure but lacks the amino group and the methylbutanoic acid moiety.

    3,5-Dichlorobenzoyl chloride: Precursor in the synthesis of 3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid.

Uniqueness

This compound is unique due to the combination of its benzoyl, amino, and methylbutanoic acid groups, which confer specific chemical properties and potential biological activities that are not present in the similar compounds listed above .

Properties

IUPAC Name

3-[(3,5-dichlorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-12(2,6-10(16)17)15-11(18)7-3-8(13)5-9(14)4-7/h3-5H,6H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQDAJZDTYHVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185052
Record name 3-((3,5-dichlorobenzoyl)amino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31110-40-4
Record name 3-((3,5-dichlorobenzoyl)amino)-3-methylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((3,5-dichlorobenzoyl)amino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.